molecular formula C10H14N4 B13218251 N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine

Cat. No.: B13218251
M. Wt: 190.25 g/mol
InChI Key: TUJQUSVKLISURX-UHFFFAOYSA-N
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Description

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene moiety attached to a benzene ring substituted with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine typically involves the formation of the imidazolidin-2-ylidene ring followed by its attachment to the benzene ring. One common method involves the reaction of 1,2-diaminobenzene with an appropriate carbonyl compound under acidic conditions to form the imidazolidin-2-ylidene ring. This intermediate is then further reacted with methylating agents to introduce the methyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are commonly used to facilitate the formation of the imidazolidin-2-ylidene ring and its subsequent attachment to the benzene ring .

Chemical Reactions Analysis

Types of Reactions

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolidin-2-one derivatives, imidazolidine, and various substituted benzene derivatives .

Mechanism of Action

The mechanism by which N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidin-2-ylidene ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the amine groups can form hydrogen bonds with biological targets, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is unique due to the presence of both the imidazolidin-2-ylidene ring and the benzene ring with amine substitutions. This combination provides unique chemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C10H14N4/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14)

InChI Key

TUJQUSVKLISURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC2=NCCN2)N

Origin of Product

United States

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